molecular formula C25H27N3 B6327767 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine CAS No. 845863-57-2

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine

Cat. No.: B6327767
CAS No.: 845863-57-2
M. Wt: 369.5 g/mol
InChI Key: IXVAOURYLPXDNW-UHFFFAOYSA-N
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Description

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt. These complexes are used as catalysts in various polymerization reactions, including the polymerization of ethylene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving the use of solvents like ethanol or methanol to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts like iron(II) chloride or cobalt(II) chloride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

    Substitution Reactions: Often require the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the imine groups and the pyridine ring form a stable chelate with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis-[1-(phenylimino)ethyl]pyridine
  • 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine

Comparison

2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is unique due to the presence of the 2,5-dimethylphenyl groups, which can influence the steric and electronic properties of the resulting metal complexes. This can lead to differences in catalytic activity and selectivity compared to similar compounds .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4/h7-15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVAOURYLPXDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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